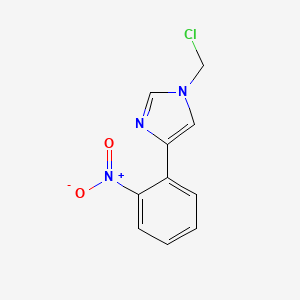
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, also known as CNI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. CNI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the inhibition of bacterial cell wall synthesis. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole specifically targets the peptidoglycan layer of the bacterial cell wall, preventing the formation of new cell wall material. This leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial activity, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antibiotics that can target a range of bacterial and fungal pathogens. However, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has also been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole. One area of research is the development of new drugs for the treatment of various diseases, including bacterial infections and inflammatory and oxidative stress-related diseases. Another area of research is the optimization of the synthesis method for 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole to yield higher purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole and its potential side effects.
合成法
The synthesis of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the reaction of 4-(2-nitrophenyl)imidazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole as the main product. This synthesis method has been optimized to yield high purity and yield of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, making it suitable for various research applications.
科学的研究の応用
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
1-(chloromethyl)-4-(2-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-13-5-9(12-7-13)8-3-1-2-4-10(8)14(15)16/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKOXBKBWYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(C=N2)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415929 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

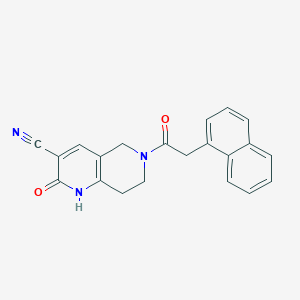
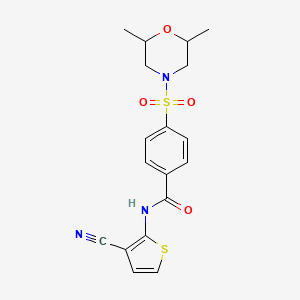
![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)


![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)
![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)
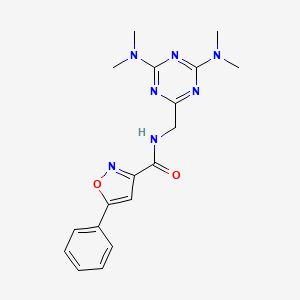
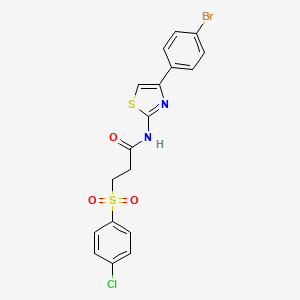
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

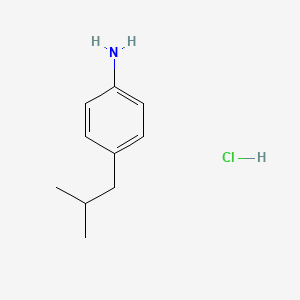

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)